

# A Comparative Review of Emerging Therapies for Fibrodysplasia Ossificans Progressiva

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Fibrodysplasia Ossificans Progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by the progressive formation of heterotopic bone in muscles, tendons, and ligaments. This relentless process, often triggered by trauma or inflammation, leads to cumulative disability and a severely shortened lifespan. The underlying cause of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes the ALK2 receptor, a type I bone morphogenetic protein (BMP) receptor. This mutation leads to aberrant activation of the BMP signaling pathway, the central driver of the disease's pathology. In recent years, a deeper understanding of the molecular mechanisms of FOP has spurred the development of several promising therapeutic agents. This guide provides a comparative review of four emerging therapies: Palovarotene, Garetosmab, Saracatinib, and Fidrisertib, offering insights into their mechanisms of action, clinical trial data, and the experimental protocols used to evaluate their efficacy.

## **Comparative Analysis of Emerging FOP Therapies**

The following table summarizes the key characteristics and clinical trial outcomes of the four emerging therapies for FOP.



| Therapy                    | Target/Mec<br>hanism of<br>Action                | Company                          | Phase of<br>Developme<br>nt  | Key<br>Efficacy<br>Results                                                                                                                                              | Key Safety<br>Findings                                                                                                                                                                              |
|----------------------------|--------------------------------------------------|----------------------------------|------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Palovarotene<br>(Sohonos™) | Retinoic Acid<br>Receptor y<br>(RARy)<br>Agonist | Ipsen                            | Approved in some countries   | MOVE Trial (Phase 3): 62% reduction in mean annualized new heterotopic ossification (HO) volume compared to untreated patients (8,821 mm³ vs. 23,318 mm³; p=0.0292).[1] | Premature physeal closure (PPC) in 27.1% of skeletally immature participants. Other adverse events are consistent with the retinoid class, including mucocutaneo us and musculoskele tal events.[1] |
| Garetosmab<br>(REGN2477)   | Monoclonal Antibody against Activin A            | Regeneron<br>Pharmaceutic<br>als | Phase 3<br>(OPTIMA<br>Trial) | LUMINA-1 Trial (Phase 2): ~90% reduction in new HO formation.[2] Decreased total lesion activity by 25% compared to placebo (p=0.07).[2] 50%                            | Generally well-tolerated with most adverse events being mild to moderate.[2]                                                                                                                        |



|                           |                                                |                                                   |                               | reduction in patient-reported flare-ups (p=0.03).[2]                                                                                  |                                                                                                                                                                       |
|---------------------------|------------------------------------------------|---------------------------------------------------|-------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Saracatinib<br>(AZD0530)  | ACVR1/ALK2<br>Kinase<br>Inhibitor              | AstraZeneca<br>(Investigator-<br>Initiated Trial) | Phase 2<br>(STOPFOP<br>Trial) | Preclinical data in FOP mouse models showed potent inhibition of HO development. [3][4] Clinical trial results are not yet published. | Safety data<br>from over 600<br>patients in<br>other clinical<br>trials<br>(oncology)<br>are available,<br>suggesting a<br>generally<br>manageable<br>safety profile. |
| Fidrisertib<br>(IPN60130) | Selective<br>ACVR1/ALK2<br>Kinase<br>Inhibitor | Ipsen                                             | Phase 2<br>(FALKON<br>Trial)  | Preclinical studies demonstrated that it selectively targets the mutant FOP receptor. Clinical trial results are not yet published.   | The ongoing FALKON trial is evaluating the safety of two different dosing regimens.                                                                                   |

## **Signaling Pathways and Therapeutic Intervention**

The central pathology of FOP lies in the dysregulation of the Bone Morphogenetic Protein (BMP) signaling pathway, specifically through the ACVR1 receptor. The following diagram illustrates this pathway and the points of intervention for the discussed therapies.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. RT-qPCR analyses on the osteogenic differentiation from human iPS cells: an investigation of reference genes PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACVR1 Function in Health and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ifopa.org [ifopa.org]
- To cite this document: BenchChem. [A Comparative Review of Emerging Therapies for Fibrodysplasia Ossificans Progressiva]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8134263#a-comparative-review-of-emerging-therapies-for-fop]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com